3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran
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Overview
Description
3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran is a chemical compound that features a tetrahydropyran ring substituted with a 3-bromo-4-fluorophenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran typically involves the reaction of 3-bromo-4-fluorophenol with tetrahydropyran derivatives. One common method includes the use of 3-bromo-4-fluorophenol and tetrahydropyran-2-methanol under specific reaction conditions . The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like acetone, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxymethyl derivatives, while oxidation and reduction can lead to different functionalized tetrahydropyran compounds .
Scientific Research Applications
3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms, especially those involving halogenated phenols.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets . The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorophenol: A precursor in the synthesis of 3-(3-Bromo-4-fluorophenoxymethyl)-tetrahydropyran.
3-Chloropyridin-2-yl-1H-pyrazole: Another halogenated compound with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a tetrahydropyran ring and a halogenated phenoxymethyl group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-[(3-bromo-4-fluorophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c13-11-6-10(3-4-12(11)14)16-8-9-2-1-5-15-7-9/h3-4,6,9H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCELBIBIDZMTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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